HQL-79 HQL-79 HQL-79 is a selective inhibitor of hematopoietic prostaglandin D (PGD) synthase. Structurally, it is a synthetic tetrazole compound originally prepared as a possible antihistamine. Subsequent evaluation in models of allergy and asthma demonstrates the HQL-79 is orally available, and inhibits the synthesis of PGD2.2 HQL-79 is thus a likely lead compound for the preparation of potent, selective hematopoietic PGD synthase inhibitors.
Selective inhibitor of hematopoietic prostaglandin D (PGD) synthase
HQL-79 is a selective PGE synthase inhibitor.
HQL-79 is a selective inhibitor of hematopoietic prostaglandin D (PGD) synthase.
Brand Name: Vulcanchem
CAS No.: 162641-16-9
VCID: VC0530076
InChI: InChI=1S/C22H27N5O/c1-3-8-18(9-4-1)22(19-10-5-2-6-11-19)28-20-13-16-27(17-14-20)15-7-12-21-23-25-26-24-21/h1-6,8-11,20,22H,7,12-17H2,(H,23,24,25,26)
SMILES: C1CN(CCC1OC(C2=CC=CC=C2)C3=CC=CC=C3)CCCC4=NNN=N4
Molecular Formula: C22H27N5O
Molecular Weight: 377.5 g/mol

HQL-79

CAS No.: 162641-16-9

Cat. No.: VC0530076

Molecular Formula: C22H27N5O

Molecular Weight: 377.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

HQL-79 - 162641-16-9

Specification

Description HQL-79 is a selective inhibitor of hematopoietic prostaglandin D (PGD) synthase. Structurally, it is a synthetic tetrazole compound originally prepared as a possible antihistamine. Subsequent evaluation in models of allergy and asthma demonstrates the HQL-79 is orally available, and inhibits the synthesis of PGD2.2 HQL-79 is thus a likely lead compound for the preparation of potent, selective hematopoietic PGD synthase inhibitors.
Selective inhibitor of hematopoietic prostaglandin D (PGD) synthase
HQL-79 is a selective PGE synthase inhibitor.
HQL-79 is a selective inhibitor of hematopoietic prostaglandin D (PGD) synthase.
CAS No. 162641-16-9
Molecular Formula C22H27N5O
Molecular Weight 377.5 g/mol
IUPAC Name 4-benzhydryloxy-1-[3-(2H-tetrazol-5-yl)propyl]piperidine
Standard InChI InChI=1S/C22H27N5O/c1-3-8-18(9-4-1)22(19-10-5-2-6-11-19)28-20-13-16-27(17-14-20)15-7-12-21-23-25-26-24-21/h1-6,8-11,20,22H,7,12-17H2,(H,23,24,25,26)
Standard InChI Key TZQGXAHOROZEKN-UHFFFAOYSA-N
SMILES C1CN(CCC1OC(C2=CC=CC=C2)C3=CC=CC=C3)CCCC4=NNN=N4
Canonical SMILES C1CN(CCC1OC(C2=CC=CC=C2)C3=CC=CC=C3)CCCC4=NNN=N4
Appearance Solid powder

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